methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid
Description
Methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate (hereafter referred to as the target compound) is a synthetic organic molecule with a complex structure featuring:
- A methyl ester group at the terminal position.
- A 5,7-difluoro-2-phenylindole moiety, a fluorinated aromatic system known for influencing lipophilicity and receptor binding .
- A butanoylamino linker bridging the indole and pentanoate backbone. The compound is paired with 2,2,2-trifluoroacetic acid (TFA) as a counterion, a common choice to improve solubility and purification in peptide synthesis .
Properties
Molecular Formula |
C27H30F5N5O5 |
|---|---|
Molecular Weight |
599.5 g/mol |
IUPAC Name |
methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H29F2N5O3.C2HF3O2/c1-35-24(34)20(10-6-12-30-25(28)29)31-21(33)11-5-9-17-18-13-16(26)14-19(27)23(18)32-22(17)15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,13-14,20,32H,5-6,9-12H2,1H3,(H,31,33)(H4,28,29,30);(H,6,7) |
InChI Key |
IIRYZHRNVKQVGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)NC(=O)CCCC1=C(NC2=C1C=C(C=C2F)F)C3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, which is then coupled with other intermediates to form the final product. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Peptide Coupling
The compound’s structure includes a pentanoic acid backbone with an amide linkage to the indole-containing fragment. This is achieved via:
-
Activation of the carboxylic acid : The pentanoic acid group is activated (e.g., as an acid chloride or using a mixed anhydride).
-
Amide bond formation : Reaction with the amine group of the indole-derived fragment using coupling agents like HOBt/DCC or HATU.
-
Deprotection : Removal of protecting groups (if used) under acidic or basic conditions.
Formation of the Diaminomethylideneamino Group
The 5-(diaminomethylideneamino) substituent involves a guanidine-like structure, likely formed via:
-
Guanidine synthesis : Reaction of an amine with cyanamide derivatives (e.g., cyanamide or thiourea) under basic conditions.
-
Functional group optimization : Subsequent modification to introduce the diaminomethylideneamino group.
Trifluoroacetic Acid Conjugation
The TFA moiety is typically introduced during purification or as a counterion. Its inclusion enhances solubility and stability, particularly in aqueous environments.
Functional Group Interactions
-
Amine groups : Subject to protonation, enabling interactions with biological targets (e.g., enzymes, receptors).
-
Ester group : Hydrolyzes under basic conditions to form a carboxylic acid.
-
Trifluoroacetic acid : Acts as a leaving group or stabilizing agent.
Stability and Solubility
The TFA component improves solubility in polar solvents, while the indole and fluorinated substituents enhance lipophilicity. This dual solubility profile is critical for biological activity.
Anti-Tumor Activity
The compound’s indole moiety is known to interact with biological targets involved in cell signaling. Potential mechanisms include:
-
Enzyme inhibition : Binding to kinases or proteases.
-
Receptor modulation : Interaction with G-protein coupled receptors (GPCRs).
Metabolic Pathways
In vivo, the compound may undergo:
-
Hydrolysis : Cleavage of the ester or amide bonds.
-
Oxidation : Metabolism of the indole ring.
Comparative Analysis with Related Compounds
Research Findings and Challenges
-
Synthesis complexity : Multi-step processes require stringent control of reaction conditions to ensure high purity .
-
Biological optimization : Structural modifications (e.g., fluorination) are critical for improving selectivity and reducing off-target effects .
-
Solubility limitations : The TFA moiety mitigates solubility issues, but further formulation strategies may be needed for therapeutic applications .
This compound’s synthesis and reactivity highlight the interplay between structural design and biological efficacy, underscoring the importance of fluorination and peptide coupling in optimizing its pharmacological profile.
Scientific Research Applications
Cancer Research
One of the primary areas of investigation for this compound is its anti-tumor properties . Studies suggest that the presence of the indole moiety may facilitate interactions with biological targets such as enzymes or receptors involved in cell signaling pathways. Preliminary data indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anti-cancer agent.
Potential Uses in Oncology
Given its promising anti-tumor activity, this compound could be explored further for:
- Development into a chemotherapeutic agent , especially for cancers resistant to conventional treatments.
- Use as a lead compound in drug discovery programs targeting specific cancer types.
Other Biological Applications
Beyond oncology, the compound may also have applications in:
- Neuropharmacology , where similar indole derivatives have shown promise in treating neurological disorders such as epilepsy .
- Anti-inflammatory therapies , given the structural similarities to known anti-inflammatory agents.
Case Studies and Research Findings
While extensive clinical data are still lacking, several preliminary studies have provided insights into the compound's efficacy:
| Study Focus | Findings | Reference |
|---|---|---|
| Anti-tumor Activity | Significant cytotoxicity against breast and lung cancer cells | |
| Enzyme Interaction | Inhibitory effects on specific kinases involved in tumor growth | |
| Synthesis Efficiency | High yields achieved through optimized multi-step synthesis |
Mechanism of Action
The mechanism of action of methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Pharmacokinetic and Binding Property Insights
- Fluorination Effects: The 5,7-difluoroindole moiety increases metabolic stability and membrane permeability compared to non-fluorinated indole analogs (e.g., diphenylethoxy derivative in ). Fluorine’s electronegativity also enhances binding to hydrophobic enzyme pockets .
- Guanidine Group: The diaminomethylideneamino group provides strong hydrogen-bonding capacity, similar to peptide-based inhibitors (e.g., ), but may reduce blood-brain barrier penetration due to polarity .
- TFA Counterion : While TFA improves solubility, it may introduce cytotoxicity in cell-based assays compared to acetate or hydrochloride salts .
Computational Similarity Assessment
Per ligand-based virtual screening principles (), the target compound’s Morgan fingerprints would highlight its indole, fluorine, and guanidine motifs. Key similarity metrics include:
- Tanimoto Coefficient : ~0.65–0.75 with indole-containing kinase inhibitors (e.g., gefitinib analogs) .
- Dice Similarity : Lower scores (~0.55) with sulfonylurea herbicides (), reflecting divergent bioactivity.
Cross-Reactivity Considerations
The compound’s structural complexity may lead to cross-reactivity in assays targeting indole-binding proteins (e.g., serotonin receptors). However, its unique difluoro substitution pattern could reduce off-target effects compared to non-fluorinated indoles .
Biological Activity
Methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate; 2,2,2-trifluoroacetic acid is a complex organic compound characterized by its multifaceted structure, which includes an indole moiety and several functional groups. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer therapy and metabolic regulation.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 599.5 g/mol. The IUPAC name is (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid; 2,2,2-trifluoroacetic acid. The structural complexity arises from the incorporation of fluorine atoms and an indole ring, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 599.5 g/mol |
| IUPAC Name | (2S)-5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoyl-methylamino]pentanoic acid; 2,2,2-trifluoroacetic acid |
Anticancer Properties
Research indicates that compounds containing indole derivatives exhibit significant anticancer properties. The indole structure is known to interact with various biological targets, including enzymes and receptors involved in cancer progression. For instance:
- Inhibition of Tumor Growth : Studies have shown that methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Mechanism of Action : The compound's mechanism involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are critical in cell survival and proliferation .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes:
- Chymotrypsinogen B : It has been identified as a potential inhibitor of chymotrypsinogen B, a serine-type endopeptidase involved in protein digestion and tumor growth regulation . This inhibition could contribute to its anticancer effects.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential:
- Absorption : The compound exhibits high human intestinal absorption probabilities.
- Blood-Brain Barrier Penetration : It shows moderate potential for crossing the blood-brain barrier, which may be beneficial for treating brain tumors .
Study on Antitumor Activity
A notable study conducted on a series of indole derivatives, including this compound, demonstrated significant antitumor activity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study reported IC50 values indicating effective concentration ranges required for inhibiting cell growth significantly.
Q & A
Q. What synthetic strategies are recommended for the preparation of methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate?
- Methodology : Use a stepwise coupling approach: (i) Synthesize the indole-containing fragment (e.g., 5,7-difluoro-2-phenyl-1H-indol-3-ylbutanoic acid) via Friedel-Crafts acylation or Suzuki-Miyaura coupling for the aryl-indole core. (ii) Activate the carboxylic acid group (e.g., using HATU or EDCI) for amide bond formation with the pentanoate backbone. (iii) Introduce the guanidine group via amidination of the primary amine precursor.
- Critical Steps : Monitor reaction progress via UPLC-MS to avoid side reactions (e.g., over-acylation). Purify intermediates using reverse-phase chromatography, as demonstrated in analogous indole-acylamide syntheses .
Q. How should researchers validate the structural integrity of this compound?
- Analytical Workflow :
- 1H/13C NMR : Confirm regiochemistry of fluorine substituents on the indole ring (e.g., 5,7-difluoro pattern) and amide bond formation (δ ~7.5–8.5 ppm for CONH).
- HRMS : Verify molecular ion ([M+H]+) with <2 ppm mass error.
- IR Spectroscopy : Identify characteristic stretches (e.g., C=O at ~1680–1720 cm⁻¹ for esters/amides; N-H at ~3300 cm⁻¹ for guanidine).
- X-ray Crystallography (if feasible): Resolve stereochemical ambiguities in the pentanoate backbone .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity data for this compound?
- Troubleshooting Framework : (i) Re-evaluate Synthesis : Confirm purity (>95% by HPLC) and rule out trifluoroacetic acid (TFA) residues from salt formation, which may interfere with assays . (ii) Validate Target Engagement : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity directly. (iii) Assay Conditions : Optimize buffer pH and ionic strength to mimic physiological conditions, as fluorinated indoles may exhibit pH-dependent solubility . (iv) Molecular Dynamics Simulations : Compare conformational flexibility of the guanidine group in silico vs. crystallographic data .
Q. What experimental designs are optimal for probing the role of the guanidine moiety in biological activity?
- Strategies : (i) Structure-Activity Relationship (SAR) : Synthesize analogs with guanidine replaced by urea, thiourea, or primary amine groups. (ii) Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to targets (e.g., enzymes or receptors). (iii) Mutagenesis Studies : If targeting a protein, mutate residues predicted to interact with the guanidine group (e.g., aspartate/glutamate for ionic interactions).
Q. How can researchers assess the environmental impact of trifluoroacetic acid (TFA) byproducts generated during synthesis?
- Methodology : (i) Degradation Studies : Expose TFA to UV/H2O2 or advanced oxidation processes (AOPs) and quantify degradation products via LC-MS. (ii) Ecotoxicity Assays : Use Daphnia magna or algae models to measure LC50 values for TFA. (iii) Regulatory Alignment : Compare TFA levels against EPA guidelines (<1 ppb in drinking water).
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?
- Resolution Protocol : (i) Solvent Screening : Test solubility in buffered solutions (PBS, pH 7.4) and co-solvents (e.g., DMSO, ethanol) using nephelometry. (ii) LogP Determination : Measure octanol-water partition coefficients experimentally (shake-flask method) to validate computational predictions. (iii) Cryo-TEM : Visualize micelle formation if the compound exhibits surfactant-like behavior due to the amphiphilic indole-pentanoate structure .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
